LogP-Driven Lipophilicity Differentiation: Phenyl Ester vs. Free Acid and Alkyl Ester Analogs
The phenyl 3,3-diphenylpropionate exhibits a computed octanol-water partition coefficient (LogP) of 4.71 [1], which is markedly higher than the free acid 3,3-diphenylpropionic acid (LogP 3.29) [2], the ethyl ester analog (LogP 3.77) [3], and the methyl ester analog (LogP ~3.1–3.2) . This represents a LogP elevation of +1.42 versus the acid, +0.94 versus the ethyl ester, and approximately +1.5 versus the methyl ester. In practical terms, each unit increase in LogP corresponds to a ~10-fold increase in the octanol-water partition coefficient.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.71 (Phenyl 3,3-diphenylpropionate, CAS 84370-88-7) [1] |
| Comparator Or Baseline | 3,3-Diphenylpropionic acid (CAS 606-83-7): LogP = 3.29 [2]; Ethyl 3,3-diphenylpropionate (CAS 7476-18-8): LogP = 3.77 [3]; Methyl 3,3-diphenylpropionate (CAS 23426-03-1): LogP ~3.1–3.2 |
| Quantified Difference | ΔLogP = +1.42 vs. free acid; +0.94 vs. ethyl ester; ~+1.5 vs. methyl ester |
| Conditions | Computed LogP values from standard cheminformatics algorithms; values sourced from authoritative chemical databases and vendor technical specifications |
Why This Matters
For procurement decisions in drug discovery or formulation development, the ~10- to 50-fold higher lipophilicity of the phenyl ester compared to alkyl ester analogs dictates fundamentally different solubility profiles, membrane permeability characteristics, and organic-phase extraction behavior, making simple ester interchange infeasible without altering experimental outcomes.
- [1] SIELC Technologies. Phenyl 3,3-diphenylpropionate – LogP 4.71. Published May 16, 2018. View Source
- [2] Molbase/BOC Sciences. 3,3-Diphenylpropionic acid (CAS 606-83-7) – LogP 3.29320. View Source
- [3] ChemTradeHub. Ethyl 3,3-diphenylpropanoate (CAS 7476-18-8) – LogP 3.7717. View Source
